6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17645814
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2N2O |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)5-13-9/h1-2,5-6H,3-4,7H2 |
| Standard InChI Key | NIRDXGDHWRBQES-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1(F)F)C2=NC=C(C=C2)C=O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s structure consists of a pyridine ring substituted at the 3-position with a carbaldehyde group and at the 6-position with a 3,3-difluoropyrrolidine ring. The pyrrolidine moiety adopts a puckered conformation, with the two fluorine atoms inducing electronic and steric effects that influence the molecule’s reactivity . The SMILES notation, , highlights the connectivity of atoms, while the InChIKey (VBTSJVGLSWNPIE-UHFFFAOYSA-N) provides a unique identifier for computational studies .
The difluoropyrrolidine group enhances metabolic stability and binding affinity in drug candidates by reducing basicity and increasing lipophilicity. Meanwhile, the aldehyde group enables further derivatization through condensation or nucleophilic addition reactions, making the compound a versatile intermediate .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves two primary steps:
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Introduction of the Difluoropyrrolidine Group: A halopyridine derivative (e.g., 6-chloropyridine-3-carbaldehyde) undergoes nucleophilic substitution with 3,3-difluoropyrrolidine under basic conditions. This step often requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
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Oxidation of a Methyl Precursor: Alternatively, 3-methylpyridine derivatives can be oxidized to the corresponding aldehyde using reagents such as nitric acid in acetic acid under oxygen pressure, as demonstrated in related syntheses .
For example, a reported method involves reacting 3-methylpyridine with nitric acid and a catalyst (e.g., N-hydroxyphthalimide) in acetic acid at 100°C under 1 atm oxygen pressure, yielding the aldehyde with 70% efficiency .
Reaction Conditions and Optimization
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Temperature: Reactions are typically conducted between 80°C and 120°C to balance reaction rate and side-product formation .
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Catalysts: Transition metal catalysts or organocatalysts may accelerate substitutions or oxidations .
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Solvents: DMF, acetonitrile, or acetic acid are commonly used for their ability to dissolve both polar and non-polar reactants .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to its hydrophobic difluoropyrrolidine group . Stability studies suggest that the aldehyde group is susceptible to oxidation, necessitating storage under inert atmospheres .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~1100 cm (C-F stretch) .
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NMR: NMR signals include a singlet at ~9.8 ppm (aldehyde proton) and multiplet signals for the pyrrolidine protons between 2.5–3.5 ppm.
Applications in Drug Discovery and Organic Synthesis
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and GPCR modulators. For instance, its aldehyde group can form Schiff bases with amine-containing bioactive molecules, enhancing target binding through hydrogen bonding . Fluorine atoms improve pharmacokinetic properties by reducing cytochrome P450-mediated metabolism.
Catalysis and Materials Science
In asymmetric catalysis, the difluoropyrrolidine moiety acts as a chiral ligand for transition metals, enabling enantioselective transformations . Additionally, the aldehyde group facilitates the synthesis of conductive polymers or metal-organic frameworks (MOFs) .
Future Directions and Research Opportunities
Sustainable Synthesis
Developing greener synthetic routes using biocatalysts or flow chemistry could reduce reliance on hazardous reagents like nitric acid .
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